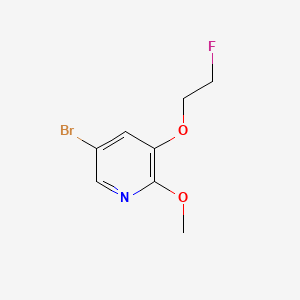
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, fluoroethoxy, and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine typically involves the following steps:
Fluoroethoxylation: The attachment of a fluoroethoxy group to the brominated pyridine.
Methoxylation: The addition of a methoxy group to the fluoroethoxylated pyridine.
These reactions are generally carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy and methoxy groups can enhance its binding affinity and selectivity, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 5-Bromo-3-(2-fluoroethoxy)pyridine
- 5-Bromo-2-methoxypyridine
- 3-(2-Fluoroethoxy)-2-methoxypyridine
Uniqueness
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both fluoroethoxy and methoxy groups can enhance its solubility and reactivity compared to similar compounds.
生物活性
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanism of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique pyridine ring structure, which contributes to its reactivity and biological interactions. The presence of bromine and fluorine substituents enhances its lipophilicity and may influence its pharmacokinetic properties.
The compound primarily interacts with various molecular targets that are crucial for cellular signaling and metabolic pathways:
- Fibroblast Growth Factor Receptors (FGFRs) : Research indicates that this compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3. This inhibition can disrupt the FGFR signaling pathway, which is vital for processes such as cell proliferation, migration, and angiogenesis.
- Apoptosis Induction : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as the breast cancer 4T1 cells. The mechanism involves the activation of intrinsic apoptotic pathways following FGFR inhibition.
The biochemical profile of this compound highlights several important characteristics:
- Solubility : The compound is soluble in organic solvents, which facilitates its use in various biochemical assays.
- Stability : It is recommended to store the compound under inert conditions at low temperatures (2-8°C) to maintain its stability.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, yielding promising results:
- Anticancer Activity : A study reported that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to its ability to interfere with FGFR signaling pathways, leading to reduced cell viability and increased apoptosis rates.
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial activities. Further research is necessary to elucidate these effects and their potential applications in treating infections.
- Neuroprotective Effects : Some derivatives have shown potential neuroprotective properties through modulation of signaling pathways involved in neurodegenerative diseases. This aspect remains an area for future research.
Data Summary Table
| Property | Description |
|---|---|
| Chemical Formula | C₁₁H₁₃BrFNO₂ |
| Molecular Weight | 284.13 g/mol |
| Solubility | Soluble in organic solvents |
| Target Receptors | FGFR1, FGFR2, FGFR3 |
| Biological Activities | Anticancer, antimicrobial, potential neuroprotective |
属性
IUPAC Name |
5-bromo-3-(2-fluoroethoxy)-2-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2/c1-12-8-7(13-3-2-10)4-6(9)5-11-8/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMPDWPUGLRFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














